2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused pyrimidine-quinoline core. The structure features a butylsulfanyl group at position 2 and a 3,4,5-trimethoxyphenyl substituent at position 3.
Properties
IUPAC Name |
2-butylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-5-6-10-33-24-26-22-20(23(29)27-24)18(19-14(25-22)8-7-9-15(19)28)13-11-16(30-2)21(32-4)17(12-13)31-3/h11-12,18H,5-10H2,1-4H3,(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNOCKVQKAOTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can involve multiple steps. Typically, the process begins with the preparation of the starting materials, such as butylsulfanyl and 3,4,5-trimethoxyphenyl compounds. These are then subjected to various reaction conditions, including condensation and cyclization reactions, to form the desired tetrahydropyrimidoquinoline core.
Industrial Production Methods
Industrial production methods focus on optimizing yields and purity while minimizing costs. This involves fine-tuning the reaction conditions, such as temperature, pressure, and pH, and using efficient catalysts to accelerate the synthesis process. Scaling up from laboratory to industrial scale also requires rigorous process control to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various types of chemical reactions:
Oxidation: : It can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to remove oxygen functionalities.
Substitution: : Substitution reactions can occur at the butylsulfanyl or trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly used.
Substitution: : Substitution reactions may use reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, H₂O).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce corresponding alcohols or amines.
Biological Activity
2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (CAS Number: 628278-57-9) is a synthetic compound that belongs to the class of pyrimidoquinolines. This class is noted for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C24H29N3O5S
- Molecular Weight : 471.6 g/mol
- Structure : The compound features a pyrimidine ring fused with a quinoline structure along with butylsulfanyl and trimethoxyphenyl substituents.
Antibacterial Activity
Research has demonstrated that quinoline derivatives exhibit significant antibacterial properties. In a study focusing on various quinoline scaffolds synthesized through a solvent-free fusion method, compounds similar to 2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline were tested against multiple gram-negative bacteria. The results indicated that these compounds had minimum inhibitory concentrations (MIC) comparable to or lower than standard antibiotics against strains such as Klebsiella pneumoniae and Proteus vulgaris .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | Klebsiella pneumoniae | 1.75 |
| Compound B | Proteus vulgaris | 0.5 |
Antifungal Activity
The antifungal potential of similar compounds has also been explored. For instance, derivatives of pyrimidoquinolines have shown efficacy against various fungal strains such as Candida albicans. The antifungal activity was evaluated using MIC values ranging from 4 to 8 µg/mL for effective compounds .
Anticancer Activity
Quinoline derivatives have been recognized for their anticancer properties due to their ability to inhibit DNA synthesis and modulate cellular pathways involved in cancer progression. The presence of specific functional groups significantly enhances their efficacy against cancer cell lines .
The biological activity of 2-(butylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline is believed to be linked to its interaction with various biological targets:
- DNA Synthesis Inhibition : Compounds in this class can interfere with DNA replication processes.
- Cytokine Modulation : They may influence the generation of cytokines involved in inflammatory responses.
- Free Radical Scavenging : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.
Case Studies
- Antibacterial Screening : A comprehensive study evaluated the antibacterial effects of synthesized quinoline derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition significantly greater than those observed with standard antibiotics .
- Antifungal Evaluation : Another study focused on the antifungal properties of related compounds against Candida species. The findings suggested that specific modifications in the chemical structure could enhance antifungal activity .
Comparison with Similar Compounds
Structural Analogs within the Pyrimido[4,5-b]quinoline Class
The following table summarizes key structural analogs and their differences:
Key Observations:
The butylsulfanyl chain (C4) offers greater lipophilicity than propylsulfanyl (C3, ) or nitrobenzylthio groups (), which may improve membrane permeability .
Electronic Effects: Nitro groups (e.g., in ) introduce electron-withdrawing effects, which could reduce electron density in the core structure, affecting binding to targets like kinases or topoisomerases.
Steric Considerations :
- The 3,4,5-trimethoxyphenyl group creates significant steric hindrance compared to smaller substituents like 4-nitrophenyl or 5-methylfuran. This may limit binding to narrow active sites but enhance selectivity for specific targets .
Comparison with Non-Pyrimidoquinoline Analogs
and describe compounds with distinct cores (e.g., thiazolo[3,2-a]pyrimidine in ), but similar substituent patterns:
- : A thiazolo[3,2-a]pyrimidine derivative with multiple methoxy groups and a thiophene ring.
- : A pyrimidine-tri-one derivative with bromophenyl and dimethoxyphenyl groups. The dimethoxy motif aligns with the target compound’s trimethoxyphenyl group, hinting at shared mechanisms like interference with microtubule dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
